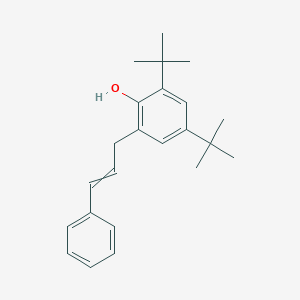

4,6-Di-t-butyl-2-cinnamylphenol

Description

Properties

Molecular Formula |

C23H30O |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

2,4-ditert-butyl-6-(3-phenylprop-2-enyl)phenol |

InChI |

InChI=1S/C23H30O/c1-22(2,3)19-15-18(21(24)20(16-19)23(4,5)6)14-10-13-17-11-8-7-9-12-17/h7-13,15-16,24H,14H2,1-6H3 |

InChI Key |

TZKAPSGYXFHKIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Activity

Research indicates that 4,6-Di-t-butyl-2-cinnamylphenol exhibits potent antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In a study evaluating various phenolic compounds, 4,6-Di-t-butyl-2-cinnamylphenol demonstrated significant free radical scavenging activity, which is essential for therapeutic applications in neurodegenerative diseases and aging .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A series of experiments showed that 4,6-Di-t-butyl-2-cinnamylphenol effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents for treating infections .

Cancer Therapeutics

Studies have explored the potential of 4,6-Di-t-butyl-2-cinnamylphenol as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. For instance, a recent study highlighted its effectiveness against human breast cancer cells by disrupting microtubule dynamics .

Data Tables

Case Study 1: Antioxidant Evaluation

In a systematic evaluation of antioxidant activities among various phenolic compounds, 4,6-Di-t-butyl-2-cinnamylphenol was tested using DPPH and ABTS assays. The results indicated an IC50 value comparable to well-known antioxidants like ascorbic acid, suggesting its potential use in dietary supplements and functional foods aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Effectiveness

A study conducted on the antimicrobial properties of 4,6-Di-t-butyl-2-cinnamylphenol involved testing against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity suitable for pharmaceutical applications .

Case Study 3: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines revealed that treatment with 4,6-Di-t-butyl-2-cinnamylphenol resulted in significant cell death through apoptosis induction. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Steric Hindrance and Stability

- The two t-butyl groups in 4,6-Di-t-butyl-2-cinnamylphenol provide significant steric shielding to the phenolic hydroxyl group, reducing oxidative degradation. This is comparable to bis-phenolic diesters (e.g., 3a), which exhibit enhanced stability due to multiple t-butyl groups and high molecular weight . In contrast, 2-tert-butyl-4,6-dimethylphenol (Topanol A) has a single t-butyl group and methyl substituents, resulting in lower steric protection and molecular weight, limiting its application to less demanding environments .

Research Findings and Implications

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-di-t-butyl-2-cinnamylphenol, and how can reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via acid-catalyzed condensation of 2,4-di-t-butylphenol and cinnamyl alcohol in aqueous formic acid under reflux. Key parameters include:

- Molar ratio : 1:1 (phenol to cinnamyl alcohol).

- Catalyst : 88% formic acid (600 mL per 206 g phenol).

- Reaction time : 1.5 hours at reflux.

- Workup : Distillation under reduced pressure (0.05 mm Hg, 200–202°C) followed by methanol recrystallization yields colorless prisms (mp ~255–257°C) .

- Yield optimization : Excess formic acid ensures protonation of the phenolic hydroxyl group, enhancing electrophilicity for alkylation.

Q. How is the purity of 4,6-di-t-butyl-2-cinnamylphenol validated, and which analytical techniques are recommended?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column, 250°C) for detecting unreacted precursors or side products.

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include phenolic -OH (~5 ppm, broad), cinnamyl vinyl protons (δ 6.2–6.8 ppm), and t-butyl groups (δ 1.3 ppm, singlet) .

- FT-IR : O–H stretch (3200–3500 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SHELXL software) confirms spatial arrangement and steric effects of t-butyl groups .

Q. What are the primary biological applications of this compound in entomological research?

- Methodological Answer : The compound acts as a chemosterilant and oviposition inhibitor in flies (e.g., Drosophila).

- Dose-response design : Administer via fly food at sub-lethal concentrations (e.g., 50–100 ppm).

- Efficacy metrics :

| Parameter | Measurement Method |

|---|---|

| Oviposition inhibition | Egg count per female post-ingestion |

| Sterility rate | Hatchability of eggs laid |

- Mechanistic insight : Likely disruption of hormone pathways or oogenesis via phenolic group interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced anti-oviposition activity?

- Methodological Answer :

- Key structural features :

- t-Butyl groups at C4/C6: Enhance steric shielding, reducing metabolic degradation.

- Cinnamyl moiety: π-π stacking with insect receptor sites.

- Comparative SAR : Replace cinnamyl with other aryl groups (e.g., nitro- or methoxy-substituted) and test bioactivity. For example, 4-methoxy-2-cinnamylphenol analogs show reduced efficacy, suggesting electron-donating groups diminish activity .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to insect juvenile hormone receptors.

Q. How should researchers address contradictions in bioactivity data across insect species?

- Methodological Answer :

- Species-specific assays : Test the compound on Diptera (flies), Lepidoptera (moths), and Coleoptera (beetles) under standardized conditions.

- Data normalization :

| Variable | Control Strategy |

|---|---|

| Diet composition | Use defined synthetic diets to eliminate matrix effects |

| Developmental stage | Synchronize insect life cycles (e.g., 3rd instar larvae) |

- Statistical analysis : ANOVA with post-hoc Tukey tests to identify significant interspecies differences. Contradictions may arise from differential expression of detoxification enzymes (e.g., cytochrome P450s) .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer :

- Storage conditions :

| Parameter | Optimal Setting |

|---|---|

| Temperature | -20°C (dark, argon atmosphere) |

| Solvent | Ethanol (stabilizes phenolic OH via H-bonding) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.